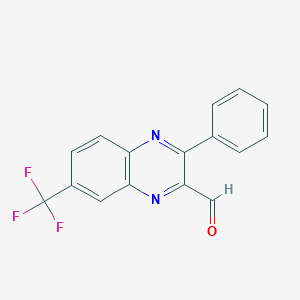
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- is a chiral epoxide compound with the molecular formula C11H18O. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a heptynyl group attached to the second carbon of the oxirane ring. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- typically involves the epoxidation of an alkyne precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and a titanium-based catalyst in the presence of a chiral ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. The specific stereochemistry of the compound also plays a crucial role in its interactions with biological molecules and enzymes, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxirane, 2-(1-heptynyl)-3-phenyl-, (2R,3R)
- Oxirane, 2-(1-heptynyl)-2,3-diphenyl-, (2R,3R)
- Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2S,3S)
Uniqueness
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both the heptynyl and dimethyl groups. This combination of structural features imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral catalysis. The (2R,3R) configuration also influences its interactions with biological targets, potentially leading to unique biological activities compared to its stereoisomers and other similar compounds.
Propriétés
Numéro CAS |
647862-68-8 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(2R,3R)-2-hept-1-ynyl-2,3-dimethyloxirane |
InChI |
InChI=1S/C11H18O/c1-4-5-6-7-8-9-11(3)10(2)12-11/h10H,4-7H2,1-3H3/t10-,11-/m1/s1 |
Clé InChI |
OXYIQXNGTGNXDM-GHMZBOCLSA-N |
SMILES isomérique |
CCCCCC#C[C@@]1([C@H](O1)C)C |
SMILES canonique |
CCCCCC#CC1(C(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)

![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)

![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
